Drp1-IN-1: An In-Depth Technical Guide on the Core Mechanism of Action
Drp1-IN-1: An In-Depth Technical Guide on the Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of Drp1-IN-1, a known inhibitor of the Dynamin-related protein 1 (Drp1). While specific literature on Drp1-IN-1 is limited, this document extrapolates its function based on its reported inhibitory activity and the well-established role of Drp1 in mitochondrial fission. This guide covers the fundamental aspects of Drp1-mediated mitochondrial division, the presumed molecular interactions of Drp1 inhibitors, detailed experimental protocols for characterization, and quantitative data for comparable inhibitors.
Introduction to Drp1 and Mitochondrial Fission
Mitochondria are dynamic organelles that constantly undergo fusion and fission to maintain cellular homeostasis, energy production, and quality control.[1] Mitochondrial fission, the division of one mitochondrion into two, is a crucial process mediated by the large GTPase, Dynamin-related protein 1 (Drp1).[2] In its basal state, Drp1 predominantly resides in the cytosol as dimers and tetramers.[3] Upon cellular signals or stress, Drp1 is recruited to the outer mitochondrial membrane (OMM) by a suite of adaptor proteins, including Mitochondrial Fission Factor (Mff), Mitochondrial Dynamics proteins of 49 and 51 kDa (MiD49 and MiD51), and Fission 1 protein (Fis1).[2]
At the OMM, Drp1 oligomerizes into a ring-like structure that constricts the mitochondrion in a GTP-hydrolysis-dependent manner, ultimately leading to membrane scission.[4] The GTPase activity of Drp1 is essential for this process.[5] Dysregulation of Drp1-mediated fission is implicated in a variety of pathologies, including neurodegenerative diseases, cardiovascular conditions, and cancer, making Drp1 an attractive therapeutic target.[1][6]
Drp1-IN-1: A Novel Drp1 Inhibitor
Drp1-IN-1 (also known as compound A-7) has been identified as an inhibitor of the Drp1 protein.
Chemical Properties of Drp1-IN-1:
| Property | Value |
| CAS Number | 2247733-08-8 |
| Molecular Formula | C₂₂H₂₄N₈OS |
| Molecular Weight | 448.54 g/mol |
| IUPAC Name | 4-methyl-1-[(2-piperidin-1-yl-1,3-thiazol-4-yl)methyl]-N-[4-(2H-tetrazol-5-yl)phenyl]pyrrole-2-carboxamide |
The primary reported quantitative data for Drp1-IN-1 is its half-maximal inhibitory concentration (IC₅₀).
Quantitative Data for Drp1-IN-1:
| Compound | Target | IC₅₀ |
| Drp1-IN-1 | Drp1 | 0.91 µM |
Due to the limited publicly available research on Drp1-IN-1, its precise binding site and the specifics of its inhibitory mechanism (e.g., competitive vs. non-competitive inhibition of GTPase activity, or disruption of oligomerization) have not been detailed in the literature. The following sections will, therefore, describe the general mechanisms of Drp1 inhibition and provide protocols to elucidate these for any novel inhibitor, including Drp1-IN-1.
Core Mechanism of Drp1 Inhibition
Small molecule inhibitors of Drp1 can interfere with its function through several potential mechanisms:
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Inhibition of GTPase Activity: The hydrolysis of GTP provides the energy for Drp1-mediated constriction. Inhibitors can bind to the GTPase domain, preventing GTP binding or hydrolysis and thereby rendering the protein inactive.[5]
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Disruption of Oligomerization: The formation of higher-order oligomeric rings around the mitochondria is essential for fission.[3] Some inhibitors may prevent the self-assembly of Drp1 monomers into functional polymers.[1]
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Allosteric Inhibition: Compounds can bind to sites other than the active site, inducing conformational changes that inactivate the protein.[1]
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Interference with Protein-Protein Interactions: Inhibition can occur by blocking the interaction of Drp1 with its mitochondrial adaptor proteins (Mff, MiDs, Fis1), thus preventing its recruitment to the OMM.[7]
The diagram below illustrates the signaling pathway of Drp1-mediated mitochondrial fission and the potential points of inhibition.
Experimental Protocols for Characterizing Drp1 Inhibitors
The following are detailed methodologies for key experiments to characterize the mechanism of action of a Drp1 inhibitor like Drp1-IN-1.
Drp1 GTPase Activity Assay
This assay measures the rate of GTP hydrolysis by Drp1 in the presence and absence of an inhibitor.
Protocol:
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Recombinant Protein: Purify recombinant human Drp1 protein.
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Liposome Preparation (Optional but Recommended): Prepare liposomes containing 20% cardiolipin to stimulate Drp1 assembly and GTPase activity.[8]
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Reaction Setup: In a 96-well plate, pre-incubate 0.6 µM Drp1 with liposomes (0.1 mg/mL) and varying concentrations of Drp1-IN-1 (or vehicle control, e.g., DMSO) for 20 minutes at room temperature. The final buffer should contain 10 mM HEPES pH 7.0, 100 mM KCl, 4 mM MgCl₂, and 1 mM DTT.[8]
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Initiation: Initiate the reaction by adding GTP to a final concentration of 1 mM and incubate at 37°C.[8]
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Phosphate Detection: At various time points, stop the reaction by adding EDTA to a final concentration of 125 µM.[8] The amount of inorganic phosphate released is measured using a malachite green-based colorimetric assay.[9]
-
Data Analysis: Determine the rate of GTP hydrolysis and calculate the IC₅₀ value of the inhibitor by fitting the dose-response data to a four-parameter logistic curve.
Mitochondrial Morphology Analysis via Immunofluorescence
This cell-based assay visually assesses the effect of the inhibitor on mitochondrial morphology. Inhibition of Drp1 is expected to lead to mitochondrial elongation and a more interconnected network.
Protocol:
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Cell Culture and Treatment: Plate cells (e.g., HeLa or primary neurons) on glass coverslips. Treat the cells with varying concentrations of Drp1-IN-1 or vehicle control for a specified period (e.g., 4-24 hours).
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Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS for 20 minutes, followed by permeabilization with 0.1% Triton X-100 in PBS for 5 minutes.[10]
-
Immunostaining:
-
Block non-specific binding with a suitable blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Incubate with a primary antibody against a mitochondrial marker, such as TOM20 or Hsp60, overnight at 4°C.[10][11]
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Stain the nuclei with DAPI.
-
-
Imaging: Acquire images using a confocal microscope.
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Quantification: Quantify mitochondrial morphology by categorizing cells based on their mitochondrial shape (e.g., fragmented, intermediate, tubular/elongated) or by using image analysis software to measure mitochondrial length and circularity.[12]
Drp1 Oligomerization Assay
This assay determines if the inhibitor affects the self-assembly of Drp1.
Protocol:
-
Cell Fractionation and Cross-linking:
-
Treat cells with Drp1-IN-1 or vehicle.
-
Isolate cytosolic and mitochondrial fractions.
-
Incubate the fractions with a cross-linking agent (e.g., glutaraldehyde) to stabilize Drp1 oligomers.
-
-
Blue Native PAGE (BN-PAGE): Separate the protein complexes based on their size and native state using BN-PAGE.[13]
-
Western Blotting: Transfer the proteins to a PVDF membrane and probe with an anti-Drp1 antibody to visualize the different oligomeric states (monomers, dimers, tetramers, higher-order oligomers).[13]
-
Analysis: Compare the distribution of Drp1 oligomers between treated and untreated samples to determine if the inhibitor affects Drp1 assembly.
The following diagram illustrates a general workflow for characterizing a novel Drp1 inhibitor.
Quantitative Data for Other Drp1 Inhibitors
For comparative purposes, the following table summarizes the inhibitory concentrations of other well-characterized Drp1 inhibitors.
| Inhibitor | Reported IC₅₀ / Effective Concentration | Assay Type | Reference |
| Mdivi-1 | 1-10 µM (yeast Dnm1 GTPase activity) | In Vitro GTPase Assay | [5] |
| 10-50 µM (mitochondrial morphology) | Cell-Based Assay | [12] | |
| Drpitor1 | 0.09 µM (mitochondrial fragmentation) | Cell-Based Assay | [5] |
| Drpitor1a | 0.06 µM (mitochondrial fragmentation) | Cell-Based Assay | [5] |
| P110 | N/A (peptide inhibitor) | N/A | |
| DRP1i27 | N/A (direct binder) | N/A | [14] |
Note: The efficacy of inhibitors can vary significantly depending on the cell type and assay conditions.
Conclusion
Drp1-IN-1 is a potent inhibitor of Drp1 with a sub-micromolar IC₅₀. While specific mechanistic studies on Drp1-IN-1 are not yet widely published, its activity is presumed to stem from the direct inhibition of Drp1's function in mitochondrial fission. This guide provides a foundational understanding of the Drp1 signaling pathway and a detailed framework of experimental protocols necessary to fully elucidate the precise mechanism of action of Drp1-IN-1 and other novel Drp1 inhibitors. Further research is required to determine its specific binding site, its effect on Drp1 oligomerization, and its potential as a therapeutic agent in diseases associated with aberrant mitochondrial fission.
References
- 1. Small molecule inhibitors of mitochondrial division: tools that translate basic biological research into medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Drp1-Mediated Mitochondrial Fission Protein Interactome as an Emerging Core Player in Mitochondrial Dynamics and Cardiovascular Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Molecular Assembly State of Drp1 Controls its Association With the Mitochondrial Recruitment Receptors Mff and MIEF1/2 [frontiersin.org]
- 4. Molecular mechanism of DRP1 assembly studied in vitro by cryo-electron microscopy | PLOS One [journals.plos.org]
- 5. Identification of novel dynamin-related protein 1 (Drp1) GTPase inhibitors: Therapeutic potential of Drpitor1 and Drpitor1a in cancer and cardiac ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mitochondrial Dynamin-Related Protein Drp1: a New Player in Cardio-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Potent Allosteric DRP1 Inhibitors by Disrupting Protein–Protein Interaction with MiD49 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and characterization of selective small molecule inhibitors of the mammalian mitochondrial division dynamin, DRP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Specific Interaction with Cardiolipin Triggers Functional Activation of Dynamin-Related Protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantifying Drp1-Mediated Mitochondrial Fission by Immunostaining in Fixed Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of Drp1 provides neuroprotection in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Item - A novel small molecule inhibitor of human Drp1 - La Trobe - Figshare [opal.latrobe.edu.au]
